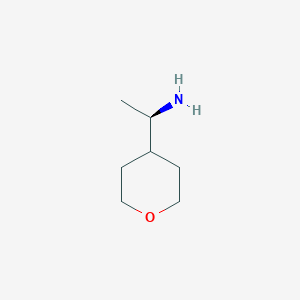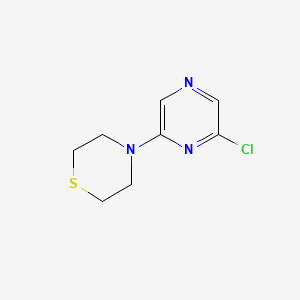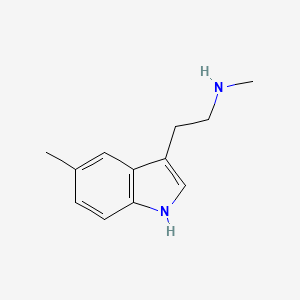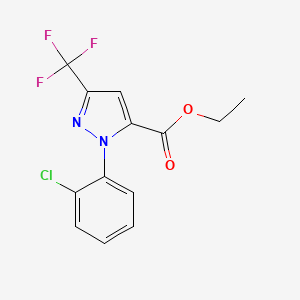
5-cloro-2-metil-2,3-dihidro-1H-indol
Descripción general
Descripción
5-chloro-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of compounds known as indolines . These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The synthesis of indole derivatives has been a focus of the chemical community due to their various biologically vital properties .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado potencial como agentes antivirales. Por ejemplo, se prepararon y reportaron derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-sustituidocarboxilato como agentes antivirales . Estos compuestos mostraron actividad inhibitoria contra la influenza A .
Actividad antiinflamatoria
También se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad anticancerígena
Los derivados del indol han mostrado promesa en el campo de la oncología. Se ha encontrado que poseen propiedades anticancerígenas, lo que los convierte en candidatos potenciales para el desarrollo de nuevas terapias contra el cáncer .
Actividad anti-VIH
Se ha encontrado que los derivados del indol poseen propiedades anti-VIH . Esto sugiere que podrían usarse en el desarrollo de tratamientos para el VIH.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen propiedades antioxidantes . Esto significa que podrían usarse potencialmente en el tratamiento de afecciones causadas por estrés oxidativo.
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen propiedades antimicrobianas . Esto sugiere que podrían usarse en el desarrollo de nuevos medicamentos antimicrobianos.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen propiedades antituberculosas . Esto sugiere que podrían usarse en el desarrollo de tratamientos para la tuberculosis.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen propiedades antidiabéticas . Esto sugiere que podrían usarse en el desarrollo de tratamientos para la diabetes.
En conclusión, “5-cloro-2-metil-2,3-dihidro-1H-indol” y otros derivados del indol tienen una amplia gama de aplicaciones potenciales en la investigación científica, particularmente en el campo de la medicina. Se ha encontrado que poseen una variedad de actividades biológicas, lo que sugiere que podrían usarse en el desarrollo de tratamientos para una amplia gama de afecciones .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
5-chloro-2-methyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-chloro-2-methyl-2,3-dihydro-1H-indole, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
5-chloro-2-methyl-2,3-dihydro-1H-indole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, 5-chloro-2-methyl-2,3-dihydro-1H-indole may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5-chloro-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This inhibition can result in the suppression of tumor growth and induction of apoptosis. Additionally, 5-chloro-2-methyl-2,3-dihydro-1H-indole may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-2-methyl-2,3-dihydro-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to 5-chloro-2-methyl-2,3-dihydro-1H-indole in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-chloro-2-methyl-2,3-dihydro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal physiological processes. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-chloro-2-methyl-2,3-dihydro-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, indole derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-chloro-2-methyl-2,3-dihydro-1H-indole.
Transport and Distribution
The transport and distribution of 5-chloro-2-methyl-2,3-dihydro-1H-indole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, 5-chloro-2-methyl-2,3-dihydro-1H-indole may accumulate in specific cellular compartments or tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of 5-chloro-2-methyl-2,3-dihydro-1H-indole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects. The subcellular localization of 5-chloro-2-methyl-2,3-dihydro-1H-indole is an important factor in determining its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
5-chloro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPGQVKFLTDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68579-13-5 | |
| Record name | 5-chloro-2-methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)

![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)

![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)


amine](/img/structure/B1457099.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
